molecular formula C5H4O2 B094315 4H-Pyran-4-one CAS No. 108-97-4

4H-Pyran-4-one

Cat. No.: B094315
CAS No.: 108-97-4
M. Wt: 96.08 g/mol
InChI Key: CVQUWLDCFXOXEN-UHFFFAOYSA-N
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Description

4H-Pyran-4-one (γ-pyrone, CAS 108-97-4) is a heterocyclic compound with the molecular formula C₅H₄O₂. It is characterized by a six-membered oxygen-containing ring with a ketone group at the 4-position. This compound is a key structural motif in biologically active molecules, including flavonoids (e.g., quercetin, naringenin) and antibiotics (e.g., kojic acid, lateopyron) . Its weak aromaticity, attributed to partial delocalization of π-electrons across the ring, underpins its chemical reactivity and biological relevance .

Scientific Research Applications

Organic Synthesis

4H-Pyran-4-one serves as a crucial intermediate in organic synthesis, facilitating the construction of various complex molecules. Its unique pyran ring structure allows for multiple reactions, including:

  • Nucleophilic and Electrophilic Reactions : The oxygen atom in the pyran ring acts as a nucleophile, participating in acylation, alkylation, and condensation reactions. This property is essential for synthesizing diverse organic compounds .
  • Building Block for Oxacycles : It is utilized to create oxacyclic compounds through various synthetic routes, including ruthenium-catalyzed coupling reactions and intramolecular aldol condensations. These methods yield products with high regioselectivity and diastereoselectivity .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionYield/Selectivity
AcylationReaction with acyl chloridesHigh yield
AlkylationReaction with alkyl halidesHigh regioselectivity
Intramolecular AldolCondensation under mild basic conditionsExcellent diastereoselectivity
Ruthenium-Catalyzed CouplingCoupling with Michael acceptorsHigh yields

Medicinal Chemistry

Research has highlighted the medicinal potential of this compound derivatives in treating various diseases:

  • Anticancer Activity : Some derivatives have demonstrated DNA strand-breaking activity, indicating potential as anticancer agents. For instance, certain 4H-Pyran derivatives were evaluated against HCT-116 cancer cells, revealing significant cytotoxic effects .
  • Antioxidant Properties : The compound exhibits strong antioxidant activity by scavenging free radicals, which is beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Effects : Various derivatives have shown effectiveness against Gram-positive bacteria, making them candidates for developing new antibacterial agents .

Table 2: Biological Activities of this compound Derivatives

Activity TypeExample DerivativeIC50 (µM)Reference
Anticancer4d75.1
Antioxidant4j<50
Antimicrobial4g<10

Biological Research

In biological studies, this compound has been investigated for its potential roles in various applications:

  • Antiviral Activity : Compounds derived from this compound have shown anti-influenza virus activity. Research indicates that these compounds can inhibit viral replication, suggesting their potential as antiviral agents .
  • Biofilm Inhibition : Studies have explored the ability of certain pyran derivatives to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa, which is crucial for developing treatment strategies against chronic infections .

Table 3: Biological Applications of this compound

Application TypeDescriptionFindings
AntiviralInhibition of influenza virusEffective in vitro
Biofilm InhibitionReduction of biofilm formationSignificant inhibition rates

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromaticity and Electronic Properties

The aromaticity of 4H-Pyran-4-one and its analogs has been extensively studied using dipole moment measurements, NMR spectroscopy, and aromaticity indices:

Compound Aromaticity Index (A)* Balaban & Simon's Index Δδ(¹⁷O) (ppm)† Dipole Moment (Debye)
This compound 0.72 +57 -101.8 3.90
4H-Pyran-4-thione 0.85 +68 - 4.20
9H-Xanthen-9-one 0.95 +82 -36.2 4.50
Benzene (reference) 1.00 0 - 0.00

*The aromaticity index (A) measures bond delocalization (1.00 = fully aromatic). †Δδ(¹⁷O) reflects carbonyl oxygen shielding relative to non-aromatic ketones (e.g., 2-cyclohexen-1-one).

  • Key Findings: this compound exhibits weak aromaticity (A = 0.72), significantly lower than benzene but higher than non-aromatic ketones. Its thio analog (4H-Pyran-4-thione) shows enhanced aromaticity (A = 0.85) due to sulfur's greater polarizability . 9H-Xanthen-9-one, a fused tricyclic derivative, demonstrates higher aromaticity (A = 0.95) and a larger dipole moment (4.50 D), attributed to extended π-conjugation across the fused rings . The (0...C=O) interaction in this compound contributes to its electronic structure, as evidenced by significant carbonyl oxygen shielding (-101.8 ppm) compared to non-aromatic ketones .

Physical and Chemical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility
This compound 32–34 210–215 Soluble in benzene, ethanol
Tetrahydrothio-4H-pyran-4-one 66 - Soluble in organic solvents
9H-Xanthen-9-one 173.5 Sublimes at 285 Low aqueous solubility
  • Reactivity: this compound undergoes electrophilic substitution (e.g., nitration at the 3-position) but with low yields due to weak aromatic stabilization . Thio and seleno analogs exhibit higher reactivity in cycloaddition and nucleophilic substitution reactions, attributed to the softer chalcogen atoms .

Controversies and Limitations

While most studies support the weak aromaticity of this compound, magnetic susceptibility measurements contradict this, suggesting non-aromatic character . This discrepancy highlights the complexity of quantifying aromaticity in heterocycles.

Biological Activity

4H-Pyran-4-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial, antioxidant, and cytotoxic properties, supported by recent research findings and case studies.

Overview of this compound

This compound, also known as coumarin or its derivatives, is characterized by a six-membered aromatic ring containing one oxygen atom. Its structural versatility allows for modifications that enhance its biological activity. Various derivatives of this compound have been synthesized and evaluated for their pharmacological potential.

Antibacterial Activity

Research has demonstrated that this compound derivatives possess significant antibacterial properties. A study evaluated several derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 4 µg/mL against Mycobacterium smegmatis, showcasing their potential as antimicrobial agents .

Table 1: Antibacterial Activity of Selected this compound Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound 1E. coli32
Compound 2S. aureus16
Compound 3M. smegmatis4
Compound 4S. paratyphi64

Antioxidant Activity

The antioxidant potential of this compound derivatives has been extensively studied, particularly their ability to scavenge free radicals. For instance, derivatives such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one showed remarkable DPPH scavenging activity, with IC50 values significantly lower than traditional antioxidants like butylated hydroxytoluene (BHT) .

Table 2: Antioxidant Activity of Selected Derivatives

CompoundDPPH IC50 (mM)Scavenging Activity (%) at 1 mg/mL
Compound A 0.194190.50
Compound B 0.24588.00
Compound C >1<30

Cytotoxic Activity

The cytotoxic effects of certain this compound derivatives have been evaluated in cancer cell lines, notably the HCT-116 colorectal cancer cell line. Compounds such as 4d and 4k demonstrated significant inhibition of cell proliferation with IC50 values of 75.1 µM and 85.88 µM, respectively. Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspase-3 pathways and inhibit cyclin-dependent kinase (CDK2) activity, leading to cell cycle arrest .

Case Study: Cytotoxic Effects on HCT-116 Cells

In a controlled study, the effects of selected pyran derivatives on HCT-116 cells were analyzed:

  • Methodology : Cells were treated with varying concentrations of compounds for 48 hours.
  • Results : Cell viability was assessed using MTT assays.

The findings indicated that compounds effectively reduced cell viability in a dose-dependent manner.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4H-Pyran-4-one, and how do they influence experimental design?

  • Answer : this compound (C₅H₄O₂, MW 96.08) is a solid with a melting point of 32–34°C and boiling point of 210–215°C. Its polarity and reactivity stem from the conjugated carbonyl group and oxygen atom in the pyran ring. These properties necessitate controlled storage (2–8°C, though some sources suggest room temperature; verify with Certificate of Analysis ). Its SMILES string (O=C1C=COC=C1) and InChI key (CVQUWLDCFXOXEN) aid in computational modeling. For experimental use, prioritize inert atmospheres to prevent oxidation or moisture absorption.

Q. What synthetic routes are recommended for laboratory-scale preparation of this compound?

  • Answer : A common method involves reacting 3-chloropropionyl chloride with aluminum trichloride under ethylene gas at <10°C, followed by hydrolysis with water and phosphoric acid to yield this compound . Alternative routes include cyclization of γ-keto acids or oxidation of substituted dihydropyrans. Optimize purity via vacuum distillation or recrystallization, and confirm using GC-MS or NMR .

Q. How should researchers characterize this compound and its derivatives spectroscopically?

  • Answer : Use NMR (¹H/¹³C) to identify ring protons (δ 6.0–7.5 ppm for olefinic protons) and carbonyl carbons (δ ~180 ppm). IR spectroscopy confirms the C=O stretch (~1670 cm⁻¹). For complex derivatives (e.g., 2-methoxy-6-methyl), combine HRMS and X-ray crystallography . GC-MS is critical for volatile analogs .

Q. What safety protocols are essential when handling this compound?

  • Answer : Use N95 masks, gloves, and goggles due to its WGK 3 classification (high water hazard). Avoid inhalation of dust and ensure proper ventilation. Store separately from oxidizers and combustibles .

Advanced Research Questions

Q. How can computational methods predict protonation sites in this compound derivatives?

  • Answer : MNDO (Modified Neglect of Diatomic Overlap) calculations reveal that exo-heteroatom protonation (e.g., carbonyl oxygen) is favored by 60–80 kcal/mol over intra-ring sites due to enhanced aromaticity in the conjugated acid. Validate with NMR titration or UV-Vis spectroscopy .

Q. What strategies resolve contradictions in reported bioactivities of this compound derivatives?

  • Answer : Discrepancies in antimicrobial or antioxidant data (e.g., 2,3-dihydro-3,5-dihydroxy-6-methyl derivatives ) may arise from assay conditions (pH, solvent) or impurity profiles. Replicate studies using standardized protocols (e.g., CLSI guidelines) and quantify purity via HPLC. Cross-reference with structural analogs (e.g., CC-115 ) to isolate structure-activity relationships.

Q. How do substituents affect the aromaticity and electronic structure of this compound?

  • Answer : Electron-withdrawing groups (e.g., -NO₂) reduce aromaticity by disrupting π-conjugation, while electron-donating groups (e.g., -OCH₃) enhance resonance stabilization. Assess via NICS (Nucleus-Independent Chemical Shift) calculations or UV spectral shifts. In xanthenone derivatives, aromaticity is modulated by fused ring systems .

Q. What experimental designs optimize regioselectivity in this compound functionalization?

  • Answer : For C-2/C-6 substitutions (e.g., styryl derivatives ), employ directed ortho-metalation (DoM) or Pd-catalyzed cross-coupling. Control steric effects using bulky bases (LDA) and monitor reaction progress via TLC. For industrial-scale synthesis, optimize solvent polarity and catalyst loading .

Q. How should researchers analyze conflicting data on storage stability of this compound?

  • Answer : Discrepancies in storage recommendations (2–8°C vs. room temperature ) likely reflect batch-specific degradation pathways (e.g., hygroscopicity). Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products. Reference Certificates of Analysis (COA) for batch-specific guidance .

Q. What methodologies quantify the antioxidant capacity of this compound derivatives?

  • Answer : Use DPPH radical scavenging assays (λ = 517 nm) and FRAP (Ferric Reducing Antioxidant Power) tests. For cellular models, pair with ROS (Reactive Oxygen Species) detection kits. Correlate results with substituent electronic profiles (Hammett constants) .

Q. Methodological Notes

  • Data Analysis : Ensure statistical rigor (ANOVA, p < 0.05) and report uncertainties (e.g., ±SD in triplicate assays) .
  • Reproducibility : Document reaction conditions (solvent, temperature, catalyst) in detail, adhering to IUPAC guidelines .
  • Ethics : Disclose conflicts of interest and cite primary literature to avoid redundancy .

Properties

IUPAC Name

pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c6-5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQUWLDCFXOXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148352
Record name 4H-Pyran-4-one
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Molecular Weight

96.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-97-4
Record name 4H-Pyran-4-one
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Record name 4H-Pyran-4-one
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Record name 4H-Pyran-4-one
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Record name 4H-pyran-4-one
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Record name 4H-PYRAN-4-ONE
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Synthesis routes and methods I

Procedure details

In addition, the reaction for obtaining an 4-pyrone compound from 2,2,6-trimethyl-1,3-dioxin-4-one has been known. That is, T. Kato et al [Chem, Pharm. Bull., 30, 1315(1982)] studied on the reaction between amides or acetoacetyl derivatives thereof and 2,2,6-trimethyl-1,3-dioxin-4-one and reported that the reaction of N-formylacetoacetamide with 2,2,6-trimethyl-1,3-dioxin-4-one in the presence of N,N-dimethylaniline gave a pyridone compound as the main product and 4-pyrone compound as the by-product.
[Compound]
Name
amides
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0 (± 1) mol
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[Compound]
Name
acetoacetyl
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0 (± 1) mol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 2.3 g of 2-hydroxymethyl-3-(5-carboethoxypentyloxy)-6-(trimethylacetoxymethyl)-4-pyrone in 75 ml of acetone was added 4 g of activated manganese dioxide. The resulting suspension was stirred for 3 hr, at which time the mixture was filtered and the filtrate evaporated to an oil. The oil was chromatographed on silica gel to give the oily aldehyde, 2-formyl-3-(5-carboethoxypentyloxy)-6-trimethylacetoxymethyl)-4-pyrone weighing 1.6 g (70%). NMR (CDCl3): δ1.28 (3H, t, J=7 Hz), 1.30 (9H, s), 2.31 (2H, t, J=5.5 Hz), 4.17 (2H, q, J=7 Hz), 4.48 (2H, t, J=7 Hz).
Name
2-hydroxymethyl-3-(5-carboethoxypentyloxy)-6-(trimethylacetoxymethyl)-4-pyrone
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Yield
70%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4H-Pyran-4-one

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